

Application Note: Analytical Methods for the Quantification of 4-Nitrophthalic Acid

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Compound of Interest

Compound Name: 4-Nitrophthalic acid

Cat. No.: B020862

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrophthalic acid (4-NPA) is a critical chemical intermediate in various manufacturing processes, including the synthesis of dyes, pigments, corrosion inhibitors, and agrochemicals. [1][2] In the pharmaceutical industry, it serves as a key building block for active pharmaceutical ingredients (APIs), such as Apremilast, and is also monitored as a potential impurity in final drug products. [3] Ensuring the precise quantification of 4-NPA is paramount for quality control, regulatory compliance, and patient safety. [3] This document provides detailed protocols and comparative data for the analytical quantification of **4-nitrophthalic acid**.

Overview of Analytical Methods

Several analytical techniques are suitable for the quantification of **4-nitrophthalic acid**. The most common and robust method is High-Performance Liquid Chromatography (HPLC) with UV detection, which offers excellent separation and sensitivity. [1][4] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it may require derivatization to improve the volatility and chromatographic behavior of the analyte. [5][6] Other potential methods include spectrophotometry and electrochemical detection, although these are less specific and may be more susceptible to interference from other matrix components. [7][8][9]

Quantitative Data Summary

The following table summarizes the performance characteristics of two distinct HPLC methods for the quantification of **4-nitrophthalic acid**, allowing for easy comparison.

Parameter	Method 1: Reversed-Phase HPLC	Method 2: Mixed-Mode HPLC
Principle	Reversed-Phase Chromatography	Reversed-Phase and Anion-Exchange
Column	Kromasil C18, 5 µm, 150 x 4.6 mm	Coresep SB, 2.7 µm, 100 x 3.2 mm
Mobile Phase	10:90 (v/v) Methanol : 0.1 M Acetic Acid (aq, pH 2.89)	50% Acetonitrile with 0.1% Sulfuric Acid
Flow Rate	1.0 mL/min	Not Specified
Detection	UV at 254 nm	UV at 250 nm
Retention Time	15.5 minutes[4]	< 2 minutes (for isomer separation)[1]
Lowest Detection Limit	0.0002 mg/mL[4]	Not Specified

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is highly suitable for separating **4-nitrophthalic acid** from its 3-nitro isomer and phthalic acid.[4]

1. Principle Compounds are separated based on their polarity. The nonpolar stationary phase (C18) retains analytes, which are then eluted by a polar mobile phase. Less polar compounds are retained longer.

2. Reagents and Materials

- **4-Nitrophthalic Acid** Reference Standard

- Methanol (HPLC Grade)
- Acetic Acid (Glacial)
- Deionized Water (18.2 MΩ·cm)
- Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation

- HPLC system equipped with a UV detector
- Kromasil C18 column (5 μm, 150 mm x 4.6 mm)[4]
- Data acquisition and processing software

4. Preparation of Solutions

- Mobile Phase (0.1 M Acetic Acid, pH 2.89): Prepare a 0.1 M aqueous solution of acetic acid and adjust the pH to 2.89. Mix this solution with methanol in a 90:10 (v/v) ratio. Filter and degas the mobile phase before use.[4]
- Standard Stock Solution: Accurately weigh a known amount of **4-nitrophthalic acid** reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

5. Chromatographic Conditions

- Column: Kromasil C18, 5 μm, 150 mm x 4.6 mm[4]
- Mobile Phase: 10:90 (v/v) Methanol : 0.1 M Acetic Acid (aq, pH 2.89)[4]
- Flow Rate: 1.0 mL/min[4]
- Column Temperature: 30 °C[4]
- Detection Wavelength: 254 nm[4]

- Injection Volume: 10 μ L^[4]

6. Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the calibration standards, starting from the lowest concentration.
- Inject the sample solutions.
- Construct a calibration curve by plotting the peak area of **4-nitrophthalic acid** against its concentration.
- Determine the concentration of **4-nitrophthalic acid** in the samples by interpolating their peak areas from the calibration curve.

7. Data Analysis The concentration of **4-nitrophthalic acid** is calculated using the linear regression equation derived from the calibration curve. The method's performance should be validated for linearity, accuracy, precision, and limits of detection and quantification.

Protocol 2: Ultra-Fast Mixed-Mode HPLC

This method is designed for rapid separation of nitrophthalic acid isomers.^[1]

1. Principle This method utilizes a mixed-mode column that separates compounds based on both reversed-phase (hydrophobic) and anion-exchange (ionic) mechanisms, providing unique selectivity and fast analysis times.^[1]

2. Reagents and Materials

- **4-Nitrophthalic Acid** Reference Standard
- Acetonitrile (ACN, HPLC Grade)
- Sulfuric Acid (Concentrated)
- Deionized Water (18.2 M Ω ·cm)

3. Instrumentation

- HPLC or UPLC system with a UV or ELSD detector
- Coresep SB mixed-mode column (2.7 μ m, 100 mm x 3.2 mm)[1]
- Data acquisition and processing software

4. Preparation of Solutions

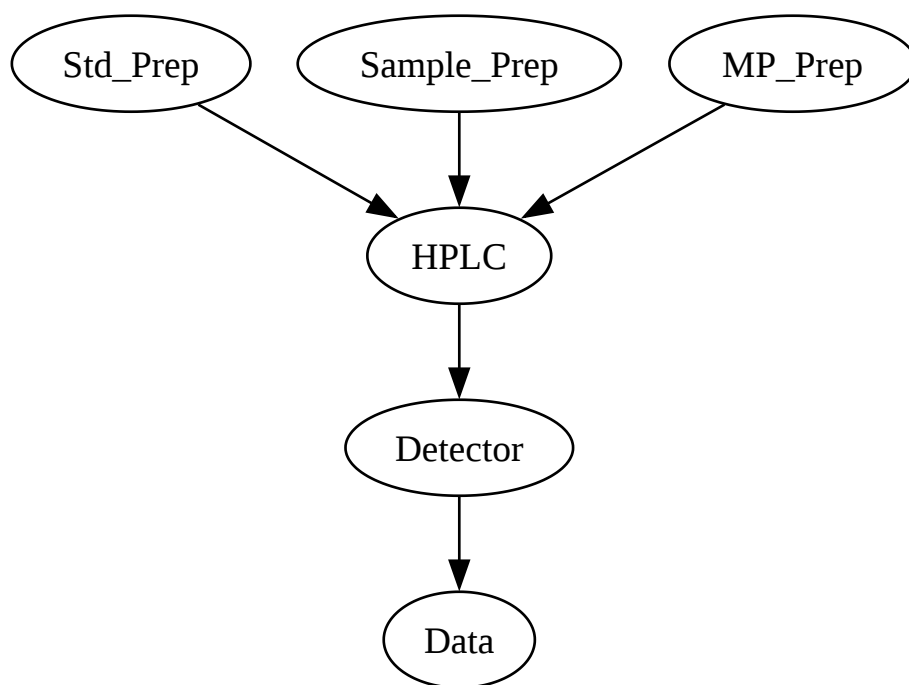
- Mobile Phase: Prepare a solution of 50% acetonitrile in water containing 0.1% sulfuric acid. Filter and degas before use.[1]
- Standard and Sample Solutions: Prepare as described in Protocol 1, using the mobile phase as the diluent.

5. Chromatographic Conditions

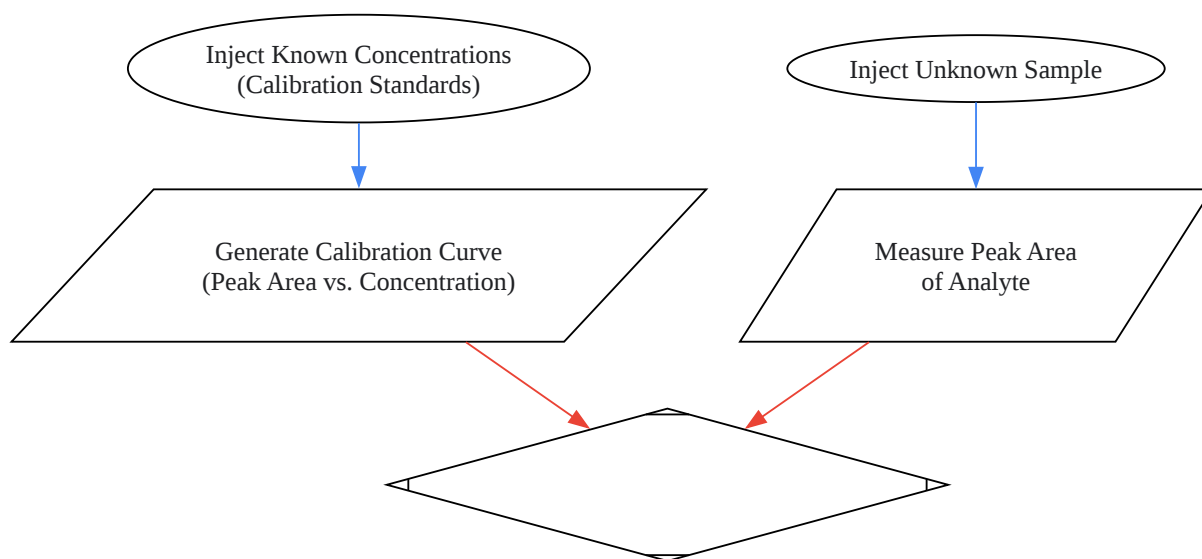
- Column: Coresep SB, 2.7 μ m, 100 mm x 3.2 mm[1]
- Mobile Phase: 50% ACN with 0.1% sulfuric acid[1]
- Detection: UV at 250 nm or ELSD[1]
- Retention Time Control: Retention can be adjusted by modifying the acetonitrile percentage, buffer concentration, and pH.[1]

6. Procedure and Data Analysis Follow the procedure and data analysis steps outlined in Protocol 1. This method is particularly advantageous when high throughput is required for sample analysis.

Visualizations



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